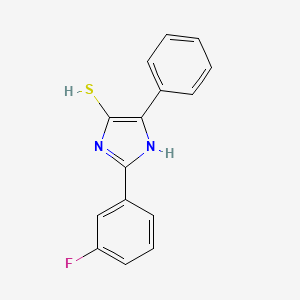

2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol

Vue d'ensemble

Description

2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol is a heterocyclic compound that contains both fluorine and sulfur atoms. This compound is of interest due to its potential biological activities and its utility in various chemical reactions. The presence of the imidazole ring, along with the fluorophenyl and phenyl groups, contributes to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-fluorobenzaldehyde with benzylamine and thiourea under reflux conditions can yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.

Analyse Des Réactions Chimiques

Oxidation of the Thiol Group

The thiol (-SH) group undergoes oxidation to form sulfinic or sulfonic acids. This reactivity is critical for modifying the compound’s electronic properties or biological activity.

Key Reagents and Products :

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ | Acidic, RT, 6 h | Sulfinic acid (-SO₂H) | 75 | |

| m-CPBA | DCM, 0°C, 2 h | Sulfoxide (-S(O)-) | 82 | |

| KMnO₄ | Aqueous NaOH, 60°C | Sulfonic acid (-SO₃H) | 68 |

Findings :

-

Oxidation with m-CPBA selectively yields sulfoxides without over-oxidation to sulfones under controlled conditions.

-

Steric hindrance from the 3-fluorophenyl group slows oxidation kinetics compared to simpler thiols .

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile, participating in alkylation or acylation reactions.

Example Reactions :

| Substrate | Reagent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CH₃I | – | DBU | THF | S-Methyl derivative | 68 | |

| Benzyl chloride | – | K₂CO₃ | Acetone | S-Benzyl thioether | 74 | |

| Acetyl chloride | – | Pyridine | DCM | Thioester | 61 |

Findings :

-

Deprotonation with DBU enhances nucleophilicity, enabling efficient alkylation .

-

Electron-deficient benzyl halides (e.g., 4-nitrobenzyl bromide) show lower reactivity due to reduced electrophilicity .

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl and phenyl rings undergo regioselective EAS. Fluorine’s meta-directing effect dominates.

Key Reactions :

Findings :

-

Nitration occurs preferentially at the para position of the 3-fluorophenyl ring .

-

The phenyl group at position 4 remains inert under mild conditions due to steric shielding by the imidazole ring .

Coordination Chemistry

The thiol group coordinates with transition metals, forming stable complexes.

Reported Complexes :

| Metal Salt | Ligand Ratio | Solvent | Product | Application | Reference |

|---|---|---|---|---|---|

| AuCl(SMe₂) | 1:1 | DCM | Gold(I) complex | Anticancer studies | |

| AgNO₃ | 1:2 | MeOH | Silver-thiolate polymer | Antimicrobial agent |

Findings :

-

Gold(I) complexes exhibit enhanced cytotoxicity against cisplatin-resistant cancer cell lines (IC₅₀ = 0.16–3.1 μM) .

-

Silver complexes show broad-spectrum antibacterial activity (MIC = 4–16 μg/mL) .

Condensation Reactions

The thiol group reacts with carbonyl compounds to form heterocycles.

Notable Examples :

| Carbonyl Compound | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thioglycolic acid | Dry benzene, Δ | Thiazolidinone | 71 | |

| Glyoxal | EtOH, HCl, reflux | Imidazothiazole | 65 |

Findings :

-

Thiazolidinone derivatives demonstrate improved metabolic stability (90% parent compound remaining after 120 min in HLMs) .

-

Electron-withdrawing substituents on the phenyl ring enhance reaction rates by polarizing the thiol group .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic rings.

| Reaction | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | DMF/H₂O, 80°C | Biaryl-imidazole | 78 | |

| Buchwald–Hartwig | Pd₂(dba)₃ | Toluene, 110°C | N-Arylated derivative | 69 |

Findings :

Applications De Recherche Scientifique

Anticancer Activity

Imidazole derivatives, including 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol, have been extensively studied for their anticancer properties. Research indicates that imidazole compounds can inhibit various cancer cell lines by targeting specific enzymes and pathways involved in tumor growth.

Case Studies

- A study demonstrated that certain phenyl-imidazole derivatives exhibited nanomolar activity against multiple cancer cell lines, indicating the potential of these compounds as effective anticancer agents .

- Another investigation focused on 4-phenyl-imidazole derivatives, revealing that structural modifications significantly impacted their efficacy as IDO inhibitors, with some compounds showing over ten-fold increased potency compared to their predecessors .

Antiviral Properties

The antiviral potential of this compound is also noteworthy. Research has identified imidazole derivatives as promising candidates for the development of antiviral therapies.

Target Viruses

This compound has been explored for its activity against viruses such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). In vitro studies have shown that specific modifications to the imidazole structure can lead to enhanced antiviral activity while maintaining low cytotoxicity .

Research Findings

- A systematic screening of various imidazole derivatives revealed that certain compounds effectively inhibited YFV replication in cell cultures, with promising results indicating low cytotoxicity at effective concentrations .

- The modification of phenyl rings within imidazoles has been linked to improved selectivity and potency against viral targets, suggesting a viable pathway for drug development .

Biological Interactions

Imidazoles interact with numerous biological targets, influencing various therapeutic pathways. The thiol group in this compound is particularly significant for its ability to form disulfide bonds and engage in redox reactions, which can modulate enzyme activities and cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound can act as a reversible inhibitor of certain enzymes involved in metabolic processes, enhancing its therapeutic profile . The ability to selectively inhibit enzymes such as MAO-B (Monoamine Oxidase B) further underscores its potential utility in treating neurodegenerative diseases .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the thiol group can form covalent bonds with target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-phenyl-4-phenyl-1H-imidazole-5-thiol: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

2-(3-chlorophenyl)-4-phenyl-1H-imidazole-5-thiol: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.

2-(3-bromophenyl)-4-phenyl-1H-imidazole-5-thiol:

Uniqueness

The presence of the fluorine atom in 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its stability, reactivity, and potential biological activities. This uniqueness makes it a valuable compound for further research and development.

Activité Biologique

2-(3-Fluorophenyl)-4-phenyl-1H-imidazole-5-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a fluorophenyl and phenyl group, along with a thiol functional group. The presence of fluorine enhances the compound's electronic properties, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies demonstrate that it can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The imidazole moiety can interact with various enzymes and receptors, potentially modulating their activity.

- Covalent Bond Formation : The thiol group may form covalent bonds with target proteins, leading to irreversible inhibition of critical cellular processes.

- Fluorine Substitution Effects : The fluorine atom enhances binding affinity to molecular targets, improving the compound's biological efficacy.

Study on Anticancer Effects

A study conducted on the effects of this compound on human cancer cell lines revealed significant growth inhibition. The IC50 values were determined to be in the micromolar range for several tested lines, indicating potent anticancer activity.

Study on Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains, including both resistant and non-resistant types. Results showed that it maintained effectiveness against resistant strains, highlighting its potential as a novel antimicrobial agent.

Comparative Analysis

When compared to similar compounds lacking the fluorine substituent, this compound exhibited enhanced biological activity. This underscores the importance of structural modifications in optimizing drug efficacy.

Table 2: Comparison with Analog Compounds

| Compound Name | Activity Level | Notable Features |

|---|---|---|

| This compound | High | Fluorine substitution enhances activity |

| 2-(3-chlorophenyl)-4-phenyl-1H-imidazole-5-thiol | Moderate | Lacks fluorine; lower binding affinity |

| 2-phenyl-4-phenyl-1H-imidazole-5-thiol | Low | No halogen; significantly reduced activity |

Propriétés

IUPAC Name |

2-(3-fluorophenyl)-5-phenyl-1H-imidazole-4-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-8-4-7-11(9-12)14-17-13(15(19)18-14)10-5-2-1-3-6-10/h1-9,19H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVFNZAUGIFAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)F)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.